4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester CAS number
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester CAS number
An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester (CAS: 1823170-17-7)
Introduction
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester, identified by CAS number 1823170-17-7, is a highly functionalized arylboronic acid derivative of significant interest to researchers in medicinal chemistry and organic synthesis.[1] Its structure incorporates three key motifs: a fluorine-substituted phenyl ring, a versatile benzyloxy protecting group, and a stable pinacol boronate ester. This combination makes it an invaluable building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.
The presence of a fluorine atom can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate, making fluorinated synthons highly sought after.[2][3] The boronic acid pinacol ester functional group is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] The pinacol ester offers enhanced stability and ease of handling compared to the corresponding free boronic acid, which can be prone to dehydration and other side reactions.[5][6] This guide provides a comprehensive overview of the compound's properties, a validated synthesis approach, its application in a cornerstone cross-coupling reaction, and critical analytical insights.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key properties of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester are summarized below.
| Property | Value | Source |
| CAS Number | 1823170-17-7 | [1] |
| Molecular Formula | C₁₉H₂₂BFO₃ | [1] |
| Molecular Weight | 328.1 g/mol | [1] |
| Synonyms | 2-[4-(Benzyloxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |
| Storage | 2-8°C, Refrigerator | [1] |
Chemical Structure
The structural arrangement of the molecule is central to its reactivity and utility as a synthetic building block.
Caption: Structure of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester.
Core Synthesis Principles & Protocol
Expertise & Experience: The Rationale for Palladium-Catalyzed Borylation
The most reliable and scalable synthesis of arylboronic acid pinacol esters involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This method, a variation of the Miyaura borylation, is preferred over routes involving organolithium or Grignard reagents for several reasons:
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Functional Group Tolerance: It is compatible with a wide array of functional groups, avoiding the need for extensive protecting group strategies. The benzyloxy ether in the target molecule is stable under these conditions.
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Safety and Scalability: The reaction avoids the use of highly reactive and pyrophoric organometallic reagents, making it safer and more amenable to large-scale production.
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Selectivity: The reaction is highly selective for the carbon-halogen bond, ensuring the formation of the desired regioisomer.
The choice of catalyst, ligand, and base is critical. A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), is the active catalyst. A phosphine ligand (e.g., dppf, PCy₃) is essential to stabilize the palladium center and facilitate the catalytic cycle. A base, typically a potassium or cesium salt, is required for the transmetalation step.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Synthesis Protocol
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment.
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Reagent Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide precursor (e.g., 1-benzyloxy-3-fluoro-4-iodobenzene) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc) (3.0 eq).
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Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
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Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
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Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester.
Key Application: The Suzuki-Miyaura Coupling
Trustworthiness: A Self-Validating System for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a testament to its reliability and broad substrate scope.[4] The reaction's trustworthiness stems from a well-understood and predictable catalytic cycle. 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is an excellent substrate for this transformation, readily coupling with a variety of aryl or vinyl halides and triflates. The pinacol ester provides a slow, steady release of the boronic acid in situ, which can minimize side reactions like protodeboronation.
The catalytic cycle involves three primary steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X).
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Transmetalation: The organic group from the boronate ester (R²) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boron species.
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Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Coupling Protocol
This protocol describes a typical coupling of the title compound with an aryl bromide.
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Reagent Preparation: In a reaction vessel, combine 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester (1.1 eq), the desired aryl bromide (1.0 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
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Catalyst Addition: Add a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and a suitable phosphine ligand (e.g., SPhos or XPhos, 0.02-0.10 eq).
-
Inert Atmosphere: Establish an inert atmosphere as described in the synthesis protocol.
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Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (typically a 4:1 to 10:1 ratio).
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Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 60 °C to 110 °C depending on the reactivity of the substrates. Monitor for completion by LC-MS or TLC.
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Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water to remove the inorganic base. Dry the organic phase, concentrate, and purify the biaryl product by flash chromatography.
Analytical Considerations & Quality Control
A critical aspect of working with boronic acid pinacol esters is their susceptibility to hydrolysis back to the free boronic acid, especially under analytical conditions.[6] This can complicate purity assessment and lead to inconsistent reactivity if not properly managed.
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Chromatographic Analysis: During Reversed-Phase HPLC (RP-HPLC) analysis, the presence of acid modifiers (like formic or trifluoroacetic acid) and active silanol groups on the stationary phase can accelerate on-column hydrolysis.[6] This can result in observing both the ester and the free acid, even if the bulk sample is pure ester. It is crucial to use HPLC methods developed specifically to minimize this degradation, often employing columns with low silanol activity and carefully buffered mobile phases.
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NMR Spectroscopy: ¹H and ¹³C NMR are excellent for routine characterization. The sharp singlet for the 12 methyl protons of the pinacol group (typically around 1.3 ppm) is a key diagnostic signal. The disappearance of this signal would indicate complete hydrolysis.
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Storage: To ensure the integrity and reactivity of the reagent, it must be stored in a cool, dry environment, as recommended at 2-8°C.[1] Exposure to atmospheric moisture should be minimized.
Conclusion
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is a sophisticated and highly valuable reagent for the synthesis of complex organic molecules. Its well-defined structure, combined with the proven stability of the pinacol ester and the synthetic utility of the Suzuki-Miyaura coupling, makes it an essential tool for drug development professionals. A thorough understanding of its synthesis, handling, and application, as detailed in this guide, empowers researchers to leverage its full potential in creating the next generation of therapeutics and advanced materials.
References
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Pharmaffiliates. 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester. [Link]
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Boron Molecular. 4-Benzyloxy-2-fluorophenylboronic acid. [Link]
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Boron Molecular. 4-Benzyloxyphenylboronic acid, pinacol ester. [Link]
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Boron Molecular. (4-(naphthalen-2-yl)phenyl)boronic acid, pinacol ester. [Link]
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Boron Molecular. 4-Aminophenylboronic acid, pinacol ester. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acid Pinacol Esters in Modern Pharmaceutical Development. [Link]
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ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
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- 6. researchgate.net [researchgate.net]

